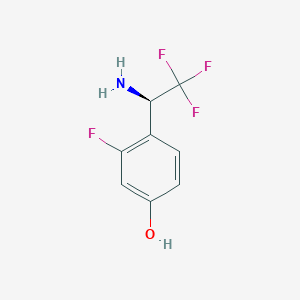
(R)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethyl group, which imparts distinct chemical and physical characteristics, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol typically involves the introduction of the trifluoroethyl group to a fluorophenol derivative. One common method includes the reaction of 3-fluorophenol with a trifluoroethylamine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: The fluorine atom on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Aplicaciones Científicas De Investigación
®-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(1-amino-2,2,2-trifluoroethyl)phenol
- ®-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid
Uniqueness
®-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol is unique due to the presence of both the trifluoroethyl and fluorophenol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H7F4NO |
|---|---|
Peso molecular |
209.14 g/mol |
Nombre IUPAC |
4-[(1R)-1-amino-2,2,2-trifluoroethyl]-3-fluorophenol |
InChI |
InChI=1S/C8H7F4NO/c9-6-3-4(14)1-2-5(6)7(13)8(10,11)12/h1-3,7,14H,13H2/t7-/m1/s1 |
Clave InChI |
AZLSNPNMXSHEQM-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)F)[C@H](C(F)(F)F)N |
SMILES canónico |
C1=CC(=C(C=C1O)F)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol](/img/structure/B13622849.png)
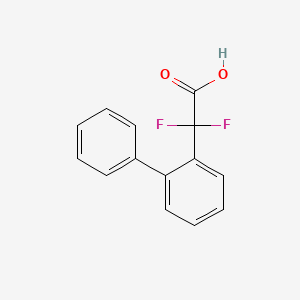
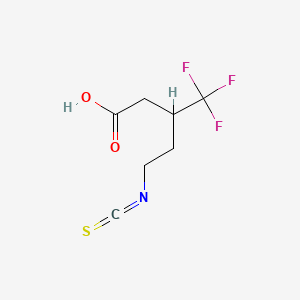
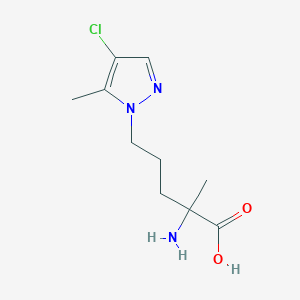
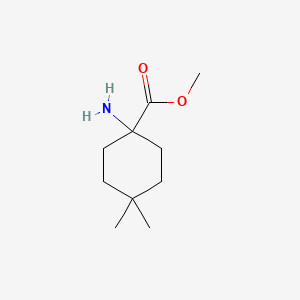
![5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13622873.png)
![2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622874.png)
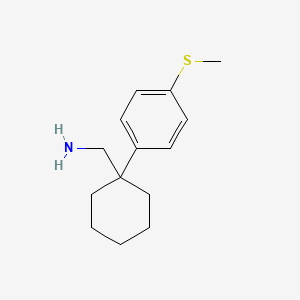
![2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid](/img/structure/B13622880.png)
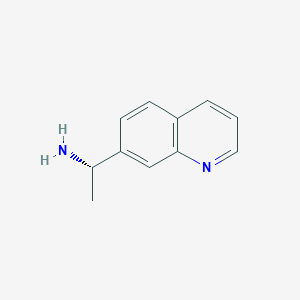
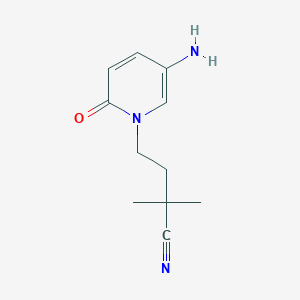
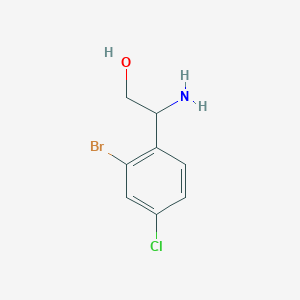
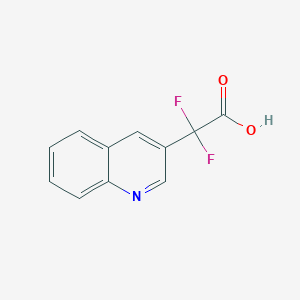
![3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid](/img/structure/B13622919.png)
